N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a hydrazide group attached to an acetophenone derivative, which includes two methoxy groups on the phenyl ring. This compound has been studied for its potential biological activities and its role in various chemical reactions.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)13-12-7-9-5-4-6-10(15-2)11(9)16-3/h4-7H,1-3H3,(H,13,14)/b12-7+ |
InChI Key |
DIQUSBDEXUMZJN-KPKJPENVSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=C(C(=CC=C1)OC)OC |
Canonical SMILES |
CC(=O)NN=CC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general steps are as follows:
- Dissolve 2,3-dimethoxybenzaldehyde in ethanol.
- Add acetohydrazide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash and recrystallize the product from ethanol to obtain pure N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction may be carried out in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its biological activities.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For instance, it may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
